Usnic acid is a furandione found uniquely in lichen that is used widely in cosmetics, deodorants, toothpaste and medicinal creams as well as some herbal products. Taken orally, usnic acid can be toxic and has been linked to instances of clinically apparent, acute liver injury.
(-)-Usnic acid is a natural product found in Ramalina hierrensis, Stereocaulon alpinum, and other organisms with data available.
(9bS)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3-dione
CAS No.: 6159-66-6
Cat. No.: VC21346547
Molecular Formula: C18H16O7
Molecular Weight: 344.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6159-66-6 |
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Molecular Formula | C18H16O7 |
Molecular Weight | 344.3 g/mol |
IUPAC Name | (9bS)-2,6-diacetyl-3,7,9-trihydroxy-8,9b-dimethyldibenzofuran-1-one |
Standard InChI | InChI=1S/C18H16O7/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24/h5,21-23H,1-4H3/t18-/m1/s1 |
Standard InChI Key | WEYVVCKOOFYHRW-GOSISDBHSA-N |
Isomeric SMILES | CC1=C(C(=C2C(=C1O)[C@]3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O |
SMILES | CC1=C(C(=C2C(=C1O)C3(C(=CC(=O)C(C3=O)C(=O)C)O2)C)C(=O)C)O |
Canonical SMILES | CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O |
Chemical Properties and Structure
(9bS)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3-dione belongs to the class of compounds known as acetophenones . The molecular formula of usnic acid is C₁₈H₁₆O₇, with a molecular weight of 344.3 g/mol . The compound features a dibenzofuran scaffold with specific functional groups including acetyl, hydroxyl, and methyl moieties arranged in a distinctive pattern.
The stereochemistry of the compound is indicated by the "(9bS)" prefix, which specifies the absolute configuration at the 9b position. This stereochemical feature is important as it influences the biological activity of the molecule. The structure contains two acetyl groups at positions 2 and 6, hydroxyl groups at positions 7 and 9, and methyl groups at positions 8 and 9b .
The compound can be represented by various identifiers, including:
Identifier Type | Value |
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PubChem CID | 122718 |
IUPAC Name | (9bS)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3-dione |
InChI | InChI=1S/C18H16O7/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24/h5,11,22-23H,1-4H3/t11?,18-/m1/s1 |
InChIKey | CUCUKLJLRRAKFN-KKIBXBACSA-N |
SMILES | CC1=C(C(=C2C(=C1O)[C@]3(C(=CC(=O)C(C3=O)C(=O)C)O2)C)C(=O)C)O |
The structural configuration of usnic acid contributes significantly to its biological activities and properties. The presence of multiple functional groups provides various sites for potential interactions with biological targets, explaining its diverse pharmacological effects.
Natural Occurrence and Sources
(9bS)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3-dione is a naturally occurring secondary metabolite predominantly found in lichens. Specifically, it has been reported in the lichen species Ramalina pollinaria . Lichens, which are composite organisms resulting from the symbiotic relationship between fungi and photosynthetic partners (either algae or cyanobacteria), produce usnic acid as a part of their secondary metabolism.
Usnic acid exists in nature as two enantiomers: (+)-usnic acid and (-)-usnic acid. The specific biological activities and properties may vary between these enantiomers, with research suggesting differential effects in various biological systems . Both enantiomers have been isolated from different lichen species and studied for their respective biological activities.
The biosynthesis of usnic acid in lichens involves complex metabolic pathways, and the compound is believed to serve protective functions for the lichens, including defense against microbial invasion and protection against UV radiation. The production of usnic acid is influenced by various environmental factors, including light exposure, temperature, and habitat conditions.
Biological Activities
Antimicrobial Properties
(9bS)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3-dione demonstrates significant antimicrobial activity against a wide range of microorganisms. Particularly noteworthy is its effectiveness against Mycobacterium tuberculosis, including strains that have developed resistance to conventional antibiotics such as isoniazid, rifampicin, and streptomycin . This property is especially valuable in the context of the growing global concern about antibiotic resistance.
The compound's antimicrobial activity extends to various fungi as well. Studies have shown that usnic acid, in combination with undecylenic acid, exhibits antifungal properties that could be utilized in treating fungal infections . The broad-spectrum antimicrobial activity of usnic acid makes it a potential candidate for the development of new antimicrobial agents, particularly against resistant strains where conventional antibiotics are becoming increasingly ineffective.
The mechanism of antimicrobial action is believed to involve disruption of cellular membranes and interference with essential metabolic pathways in microorganisms. The specific structural features of usnic acid, including its hydroxyl and carbonyl groups, likely play crucial roles in these interactions.
Other Biological Activities
Beyond its antimicrobial, antiviral, and anticancer properties, (9bS)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3-dione exhibits several other biological activities that contribute to its potential therapeutic value. These include:
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Antioxidant properties: Usnic acid has demonstrated the ability to scavenge free radicals and reduce oxidative stress, which could be beneficial in preventing or treating conditions associated with oxidative damage .
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Anti-inflammatory effects: Studies have shown that usnic acid possesses anti-inflammatory activity, potentially through modulation of inflammatory mediators and pathways .
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Analgesic properties: Usnic acid has been reported to exhibit pain-relieving effects, suggesting potential applications in pain management .
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UV-protective activities: The compound has shown the ability to absorb UV radiation, which could be valuable in developing sun protection products .
These diverse biological activities highlight the versatility of usnic acid as a potential therapeutic agent and suggest multiple avenues for its application in medicine and health products.
Toxicological Concerns
Despite its promising biological activities, the use of (9bS)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3-dione as a therapeutic agent has been limited due to significant toxicological concerns. The most notable concern is hepatotoxicity, which led to the withdrawal of usnic acid-containing weight loss supplements from the market following an FDA warning letter issued in November 2001 .
Studies have demonstrated that usnic acid can induce severe liver damage in some individuals, with several case reports documenting hepatotoxicity following the oral administration of usnic acid as a slimming agent . The mechanisms underlying this hepatotoxicity have been investigated in various studies, including in vitro experiments using HepG2 cells (a human liver cancer cell line).
Research has shown that exposure to usnic acid increases cytochrome P450 activity, cytotoxicity, oxidative stress, and mitochondrial dysfunction in liver cells . It also significantly modifies the expression of several genes associated with inflammation, cell proliferation, DNA damage, and repair processes. Specifically, usnic acid increases the activity of C-C motif chemokine ligand 21 (CCL21), CCNC, and UGT1A4, while decreasing the activity of colony stimulating factor 2 (CSF2), CYP7A1, and CYP2E1 .
These findings suggest that the hepatotoxicity of usnic acid is likely mediated through oxidative mechanisms, highlighting the need for caution in its therapeutic applications. The toxicological profile of usnic acid emphasizes the importance of developing safer derivatives or alternative delivery systems to harness its beneficial properties while minimizing adverse effects.
Synthetic Derivatives and Their Biological Activities
Given the toxicity concerns associated with natural (9bS)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3-dione, significant research efforts have been directed toward synthesizing derivatives with improved safety profiles and enhanced biological activities. Several synthetic approaches have been employed to create modified versions of usnic acid, focusing on altering specific functional groups to optimize desired properties.
One approach involves the synthesis of isoxazole derivatives by reacting usnic acid with hydroxylamine hydrochloride and pyridine in ethanol . Another approach focuses on preparing N-substituted pyrazole derivatives by heating usnic acid with various hydrazines in ethanol . These synthetic modifications have resulted in compounds with diverse structural features and biological activities.
The synthetic derivatives of usnic acid, particularly compounds designated as 2a and 2b in the literature, have demonstrated significantly enhanced antiproliferative activities against cancer cells compared to the parent compound . As previously discussed, these derivatives exhibit lower IC50 values against multiple cancer cell lines and induce more pronounced cell cycle arrest and apoptosis.
Interestingly, the configuration of these derivatives appears to be less important for their biological activity than the introduced structural modifications . This suggests that the enhanced activity is primarily attributable to the specific functional groups introduced during the synthetic process, rather than stereochemical considerations.
The synthesis of usnic acid derivatives represents a promising approach to developing compounds with improved therapeutic profiles. By selectively modifying the structure of usnic acid, it may be possible to enhance desired biological activities while reducing toxicity, potentially leading to the development of safer and more effective therapeutic agents.
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